![molecular formula C9H6BrF3N2 B1523995 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole CAS No. 1801697-86-8](/img/structure/B1523995.png)
7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole
Overview
Description
“7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole” is a chemical compound with the molecular formula C9H6BrF3N2. It’s used for research purposes .
Molecular Structure Analysis
The molecular structure of “7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole” consists of a benzimidazole core, which is a fused benzene and imidazole ring. It has a bromine atom attached at the 7th position, a methyl group at the 1st position, and a trifluoromethyl group at the 5th position .Physical And Chemical Properties Analysis
The molecular weight of “7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole” is 279.06 g/mol . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the web search results.Scientific Research Applications
Antimicrobial and Antitubercular Agents
7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole derivatives have been studied for their antimicrobial properties. These compounds show significant activity against various microbial strains, including Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis, suggesting potential as antimicrobial and antitubercular agents (Ranjith et al., 2013).
Anticancer Activity
Research has also been conducted on the anticancer properties of benzimidazole derivatives. Studies show that these compounds can exhibit potent inhibitory activity against breast cancer cell lines and other types of cancer cells, highlighting their potential in cancer therapy (Shi et al., 1996); (Yang et al., 2019).
Immunomodulatory Properties
Benzimidazole derivatives, including 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole, have been investigated for their immunosuppressive and immunostimulatory effects. Some compounds in this class have shown potent effects on macrophages and T-lymphocytes, which could be relevant in the context of immune-related disorders (Abdel‐Aziz et al., 2011).
Antiviral Properties
These compounds have also been studied for their antiviral properties, including activity against the hepatitis C virus. Some benzimidazole derivatives have shown promising results as potential antiviral agents, which could be further explored for therapeutic applications (Hwu et al., 2008).
Future Directions
properties
IUPAC Name |
7-bromo-1-methyl-5-(trifluoromethyl)benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3N2/c1-15-4-14-7-3-5(9(11,12)13)2-6(10)8(7)15/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFCEADQYIAZOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=CC(=C2)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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